

An In-depth Technical Guide to N-Methylvaline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Methylvaline**

Cat. No.: **B554803**

[Get Quote](#)

N-Methylvaline is a methylated derivative of the essential amino acid valine. This modification, where a methyl group is attached to the amino group, significantly alters the molecule's properties, making it a valuable building block in medicinal chemistry and peptide science. The introduction of the N-methyl group can enhance metabolic stability, improve membrane permeability, and constrain the conformational flexibility of peptides, which are often desirable characteristics in drug design.^{[1][2]} This technical guide provides a comprehensive overview of **N-Methylvaline**, focusing on its chemical identity, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical Identification

N-Methylvaline exists as different stereoisomers. The most common form in research and nature is the L-isomer, N-Methyl-L-valine.

Identifier	N-Methyl-L-valine	N-Methyl-D-valine	N-Methylvaline (racemic)
IUPAC Name	(2S)-3-methyl-2-(methylamino)butanoic acid[3]	(2R)-3-methyl-2-(methylamino)butanoic acid[4]	3-methyl-2-(methylamino)butanoic acid[5]
CAS Number	2480-23-1[3][6][7][8]	88930-14-7[4]	2566-32-7[5]
Molecular Formula	C6H13NO2[3][4][5]	C6H13NO2[4]	C6H13NO2[5]
Molecular Weight	131.17 g/mol [3][4][5] [6]	131.17 g/mol [4]	131.17 g/mol [5]

Applications in Research and Drug Development

N-methylated amino acids, including **N-Methylvaline**, are of significant interest in the development of therapeutic peptides.

- Enhanced Pharmacokinetic Properties: The N-methyl group protects the amide bond from proteolytic degradation, increasing the peptide's half-life *in vivo*. It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]
- Conformational Control: N-methylation restricts the rotation of the peptide backbone, leading to a more defined conformation. This can be used to lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for its target.[9]
- Therapeutic Areas:
 - Oncology: N-Methyl-L-valine is a component of the anticancer agent Actinomycin D, a chromopeptide antibiotic produced by *Streptomyces* species.[10]
 - Metabolic Diseases: The incorporation of **N-methylvaline** into insulin analogues has been studied to modulate its biological activity.[2]
 - Neuroscience: N-methylated amino acids are investigated for their potential role in the prevention or therapy of Alzheimer's disease, as they can inhibit the fibrillogenesis of β -amyloid peptides.[6]

Synthesis of N-Methylvaline

The N-methylation of valine can be achieved through several synthetic routes. The choice of method often depends on the scale of the synthesis, the desired purity, and whether the methylation is performed on the free amino acid or within a peptide sequence.

Comparison of N-Methylation Protocols for L-Valine

Method	Methylating Agent	Reducing Agent/Base	Protecting Group	Solvent	Typical Yield (%)	Key Considerations
Eschweiler-Clarke Reaction	Formaldehyde	Formic Acid	None (for free amine)	Aqueous	High	Irreversible due to CO ₂ loss; avoids quaternary ammonium salt formation.
Reductive Amination	Formaldehyde	Sodium Cyanoborohydride	None (for free amine)	N,N-Dimethylformamide	High	Milder than Eschweiler-Clarke; suitable for sensitive substrates.
Direct Alkylation	Methyl Iodide	Sodium Hydride (NaH)	Boc (tert-Butyloxycarbonyl)	Tetrahydrofuran (THF)	~74% (over 3 steps)	Requires N-protection; potential for racemization.
On-Resin N-methylation (for SPPS)	Dimethyl carbonate	MTBD	o-NBS	NMP	Variable	Allows for site-specific N-methylation within a peptide chain.

Data adapted from BenchChem Application Notes.[\[1\]](#)

Experimental Protocols

This protocol involves the methylation of the protected amino acid, Boc-L-Valine, using methyl iodide.

- Preparation: Dissolve Boc-L-Valine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
- Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.
- Methylation: Add methyl iodide (excess, e.g., 3.0 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x volume).
- Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purification: Purify the resulting Boc-N-methyl-L-valine by column chromatography.[\[1\]](#)

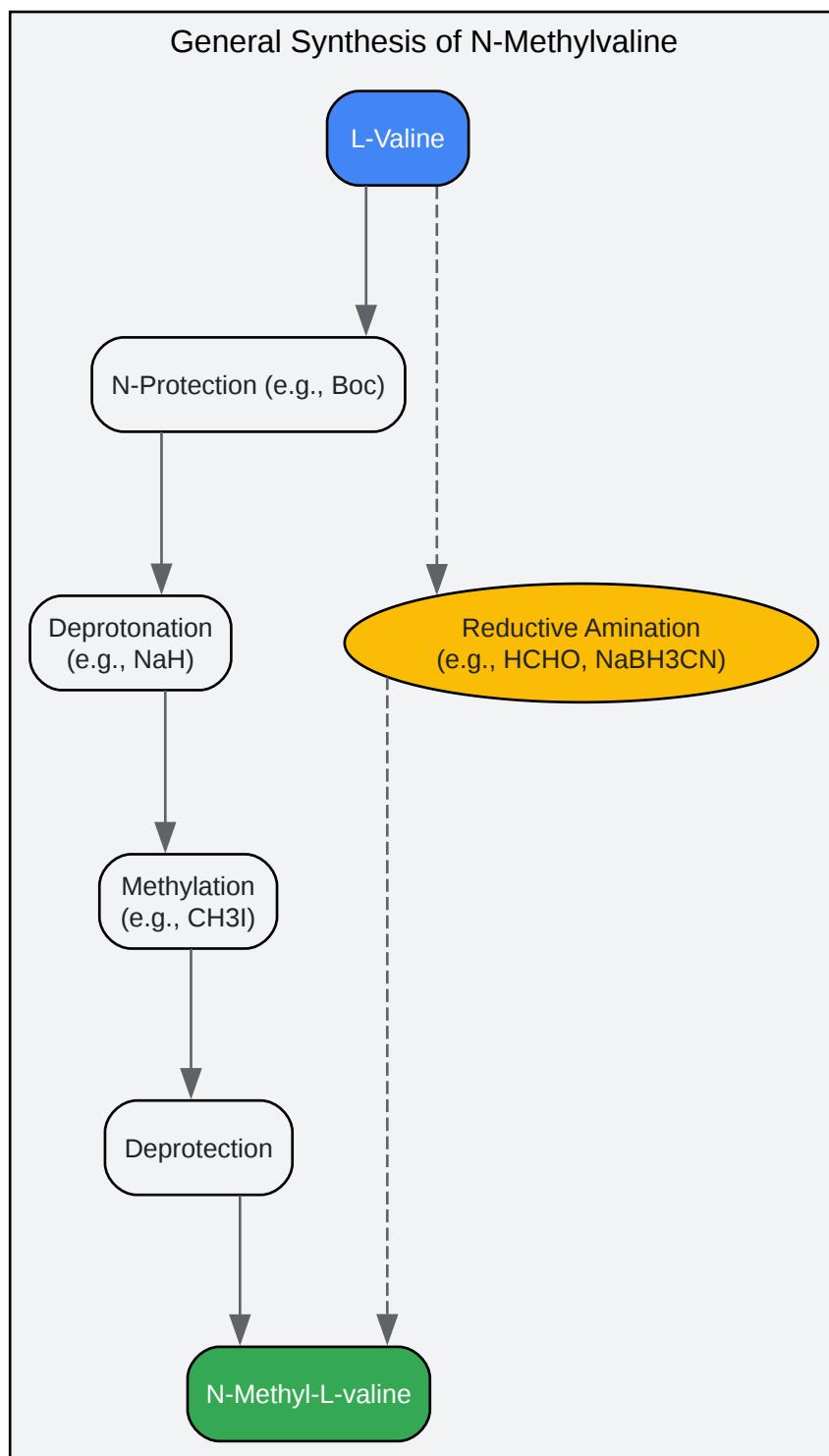
This method allows for the site-specific N-methylation of a valine residue within a peptide chain attached to a solid support.[\[1\]](#) It typically follows the attachment of the desired amino acid to the resin.

- Sulfonylation (Protection):
 - Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, excess) and a suitable non-nucleophilic base (e.g., collidine) in N-Methyl-2-pyrrolidone (NMP).
 - Add the activated o-NBS-Cl solution to the peptide-resin and shake for 2 hours at room temperature.
 - Wash the resin thoroughly with NMP.

- Methylation:
 - Treat the o-NBS-protected peptide-resin with a methylating agent (e.g., dimethyl carbonate, excess) and a suitable base (e.g., MTBD, excess) in NMP.
 - Shake the mixture at room temperature for 1-2 hours.
 - Wash the resin thoroughly with NMP.
- Desulfonylation (Deprotection):
 - Prepare a solution of 2-mercaptoethanol (excess) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, excess) in NMP.
 - Add the desulfonylation solution to the resin and shake for 1-2 hours at room temperature to remove the o-NBS protecting group.
 - Wash the resin thoroughly to prepare for the coupling of the next amino acid.[\[1\]](#)

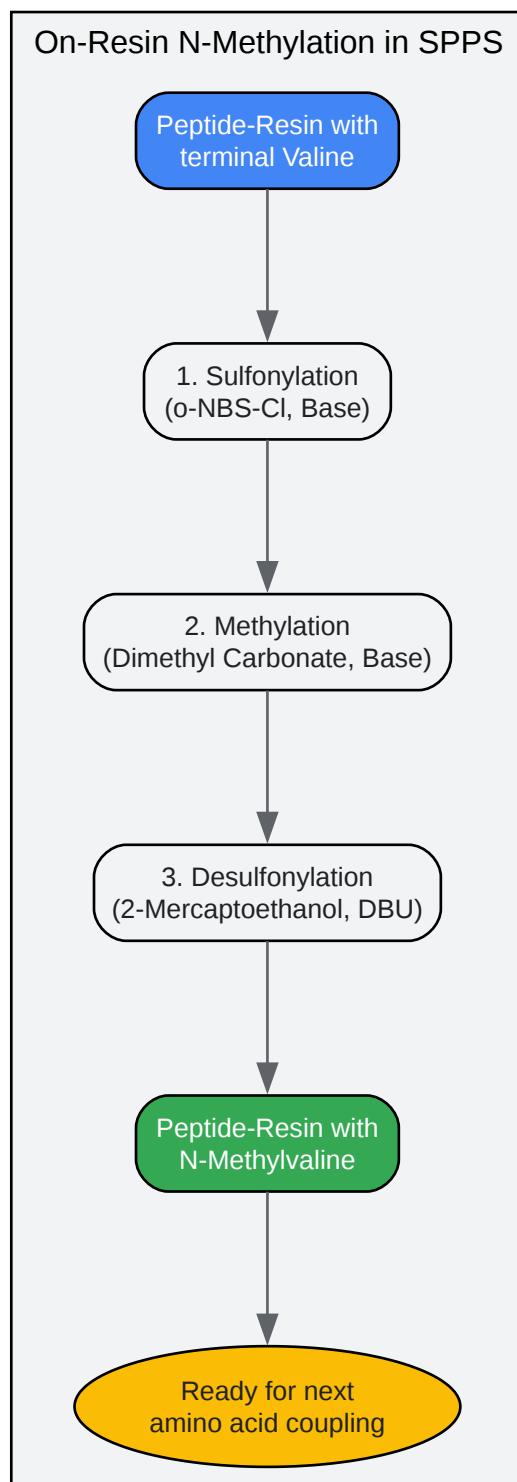
Visualizing Workflows and Pathways

The synthesis and biological integration of **N-Methylvaline** can be represented through logical workflows.



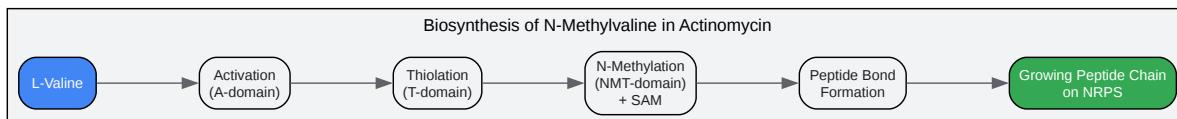
[Click to download full resolution via product page](#)

Caption: General workflows for chemical synthesis of **N-Methylvaline**.



[Click to download full resolution via product page](#)

Caption: Workflow for site-specific On-Resin N-methylation.



[Click to download full resolution via product page](#)

Caption: **N-Methylvaline** integration via NRPS assembly line.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-valine | C6H13NO2 | CID 6951143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylvaline | C6H13NO2 | CID 4378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl- L -valine = 98 TLC 2480-23-1 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2480-23-1|N-Methyl-L-valine|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylvaline: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554803#cas-number-and-iupac-name-for-n-methylvaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com